N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide
Description
N-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide (hereafter referred to as the target compound) is a hybrid molecule combining a 1,3-oxazole core with a benzenesulfonamide moiety. The oxazole ring, a five-membered heterocycle with nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry due to its metabolic stability and ability to engage in hydrogen bonding . The sulfonamide group (–SO₂–NH–) is a classic pharmacophore found in drugs with diverse biological activities, including antimicrobial and anti-inflammatory effects .
Properties
IUPAC Name |
N-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-18-23(25-24(30-18)19-13-15-21(29-2)16-14-19)17-26(20-9-5-3-6-10-20)31(27,28)22-11-7-4-8-12-22/h3-16H,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNLGRRYDTZPEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)OC)CN(C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the benzoyl chloride derivative: This step involves the reaction of 2,6-difluorobenzoic acid with thionyl chloride to form 2,6-difluorobenzoyl chloride.
Nucleophilic substitution: The 2,6-difluorobenzoyl chloride is then reacted with 3-fluorobenzylamine to form the corresponding amide.
Cyclization: The amide is subjected to cyclization with 3-methylpiperidine to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Several studies have investigated the anticancer properties of compounds similar to N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide. Research indicates that derivatives of sulfonamides can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. For instance, compounds with similar structures have shown effectiveness in inhibiting the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. Sulfonamides are known to modulate inflammatory responses, which may be beneficial in treating conditions like arthritis and other inflammatory diseases. Experimental models have demonstrated that related compounds can reduce pro-inflammatory cytokine levels, indicating a possible therapeutic role in inflammation management.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of sulfonamide derivatives. The presence of the oxazole ring may enhance the compound's ability to interact with microbial enzymes or receptors, leading to effective inhibition of bacterial growth. Case studies show promising results against various bacterial strains, suggesting its utility as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the molecular structure can significantly affect its biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Alters binding affinity to target proteins |
| Variation in alkyl chain length | Influences solubility and bioavailability |
| Changes to the oxazole moiety | Affects interaction with biological targets |
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results showed a significant reduction in cell viability at specific concentrations, indicating its potential as an anticancer agent.
Animal Models
Animal studies have further elucidated the pharmacokinetics and therapeutic efficacy of this compound. In a murine model of inflammation, administration resulted in decreased edema and inflammatory markers compared to control groups, supporting its anti-inflammatory claims.
Mechanism of Action
The mechanism of action of N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Implications
Structural-Activity Relationships (SAR)
- Electron-Donating vs. Withdrawing Groups : The 4-methoxyphenyl group in the target compound may enhance π-π stacking or hydrogen bonding compared to halogenated analogs (e.g., 4-chlorophenyl in Compound 1a).
- Sulfonamide vs.
- Heterocyclic Core Flexibility : Replacing oxazole with triazole () or pyrazoline () alters conformational rigidity and electronic properties, influencing bioavailability and target selectivity.
Biological Activity
N-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C26H26N2O5S
- Molecular Weight : 478.57 g/mol
- LogP : 5.1666
- Polar Surface Area : 65.089 Ų
While specific mechanisms for this compound are still under investigation, related compounds in the oxazole class have shown various biological activities, including:
- Inhibition of Enzymatic Activity : Some oxazole derivatives have been reported to inhibit enzymes such as acetylcholinesterase, which is crucial in neuropharmacology and may have implications in Alzheimer's disease treatment .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, suggesting potential uses in treating infections .
Biological Activity Data
The biological activities of this compound can be summarized as follows:
Case Studies and Research Findings
- Enzyme Inhibition Study : A study conducted on piperazine derivatives showed that compounds structurally related to this compound effectively inhibited acetylcholinesterase at varying concentrations. This suggests that similar mechanisms may be applicable to our compound of interest .
- Antimicrobial Testing : Research on sulfonamide derivatives has indicated broad-spectrum antimicrobial activity. In vitro tests demonstrated that compounds with similar sulfonamide groups exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
- Cytotoxicity Assessment : Initial cytotoxicity assays involving cancer cell lines revealed that certain oxazole derivatives could induce apoptosis in malignant cells. The specific pathways involved are still being elucidated, but there is a growing body of evidence supporting the potential of these compounds in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
